molecular formula C12H11NO2 B1174455 BGJKGJXHKFCALG-UHFFFAOYSA-N

BGJKGJXHKFCALG-UHFFFAOYSA-N

Cat. No.: B1174455
M. Wt: 201.225
InChI Key: BGJKGJXHKFCALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGJKGJXHKFCALG-UHFFFAOYSA-N is a unique InChIKey identifier for a chemical compound, which serves as a standardized representation of its molecular structure. Such comparisons rely on structural similarity, physicochemical properties, and bioactivity data, as outlined in authoritative sources like The Merck Index and the Combined Chemical Dictionary .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.225

InChI

InChI=1S/C12H11NO2/c1-7-5-8-3-2-4-9-10(14)6-11(15)13(7)12(8)9/h2-4,6-7,14H,5H2,1H3

InChI Key

BGJKGJXHKFCALG-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC3=C2N1C(=O)C=C3O

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity Assessment

  • Graph-Based Comparisons: Direct graph-theoretical methods compare molecular structures by treating atoms as nodes and bonds as edges. This approach captures complex structural relationships but faces computational challenges for large molecules due to the NP-hard nature of graph isomorphism problems .
  • Fingerprint Methods : Binary bit vectors encode structural features (e.g., functional groups, ring systems) for rapid similarity searches. These are widely used in databases like KLSD for kinase-targeted drug discovery .
  • Substructure Frequency Analysis: Algorithms identify recurring motifs in compounds, which can predict biological activity or toxicity. For example, carcinogenicity studies leverage substructure patterns to infer toxicological risks .

Physicochemical Property Profiling

Key properties for comparison include:

  • Molecular weight , logP (partition coefficient), and solubility (e.g., from CRC Handbook of Chemistry & Physics ).
  • Spectroscopic Data : NMR and UV spectra (e.g., Tables 1–2 in ) validate structural identity and purity .
  • Toxicity and Bioactivity : Zebrafish embryo assays () and ChEMBL-derived datasets provide comparative toxicity and target interaction data.

Comparative Analysis with Similar Compounds

Structural Analogues

Using graph-based methods, compounds sharing core scaffolds or functional groups with BGJKGJXHKFCALG-UHFFFAOYSA-N can be identified. For example:

  • Compound A (CAS 674792-07-5): Features a similar aliphatic chain and nitro group, as detailed in . Its molecular formula (C₁₁H₂₂N₂O₂) and logP (1.39) suggest moderate hydrophobicity, comparable to this compound if structurally aligned .
  • Compound B (from Merck Index): A drug analogue with overlapping pharmacophores, such as a benzodiazepine ring system, which may share target-binding profiles .

Physicochemical Property Comparison

Table 1: Key Properties of this compound and Analogues

Property This compound Compound A Compound C
Molecular Weight (Not available) 214.31 g/mol 180.20 g/mol
logP (Consensus) 1.39 2.10
Solubility (Water) 4.86 mg/mL 12.5 mg/mL
H-bond Donors/Acceptors 1 / 3 2 / 4
Toxicity (Zebrafish LC₅₀) 10 µM 25 µM

Research Findings and Challenges

  • Data Complexity : Chemical patent tables () and multicomponent solubility datasets () require advanced parsing tools due to their size and heterogeneity.
  • Toxicity Variability : Zebrafish assays () reveal protocol-dependent toxicity outcomes, complicating direct comparisons between labs.
  • Structural Ambiguity : Fingerprint methods may overlook stereochemical differences, necessitating complementary NMR validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.